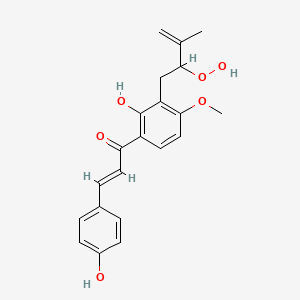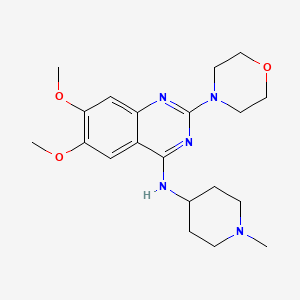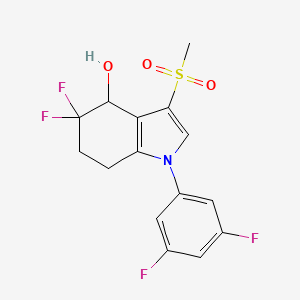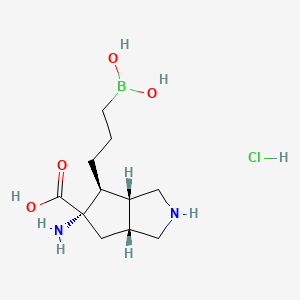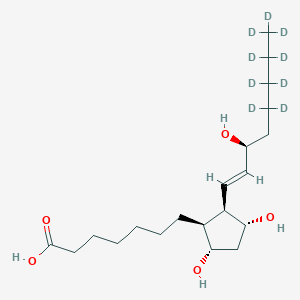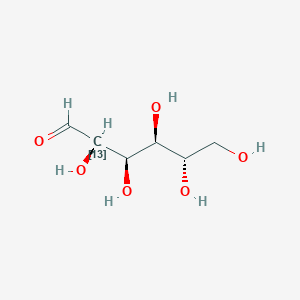
L-Glucose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glucose-13C-1, also known as L-(-)-Glucose-13C-1, is a stable isotope-labeled compound where the first carbon atom is replaced with the carbon-13 isotope. This compound is an enantiomer of D-glucose, meaning it is a mirror image of the more commonly known D-glucose. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of [13C]-formaldehyde in the Kiliani-Fischer synthesis, which is a well-known method for synthesizing aldoses from simpler precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: L-Glucose-13C-1 undergoes various chemical reactions similar to those of D-glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound can yield sorbitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers of this compound.
Wissenschaftliche Forschungsanwendungen
L-Glucose-13C-1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic flux analysis to study the pathways and rates of glucose metabolism in various organisms.
Cancer Research: Utilized in dynamic nuclear polarization-enhanced magnetic resonance imaging to study cancer metabolism.
Biological Research: Helps in understanding the metabolic pathways in neural cells and other biological systems.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding their metabolic profiles and pharmacokinetics.
Wirkmechanismus
The mechanism of action of L-Glucose-13C-1 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This provides valuable insights into the metabolic processes and pathways involved.
Vergleich Mit ähnlichen Verbindungen
L-Glucose-13C-1 is unique due to its specific isotopic labeling. Similar compounds include other carbon-13 labeled glucose derivatives such as:
D-Glucose-13C-1: The D-enantiomer of glucose labeled with carbon-13 at the first position.
[1-13C] Pyruvate: Another carbon-13 labeled compound used in metabolic studies, particularly in cancer research.
13C-Inulin: Used in stable isotope resolved metabolomics to study gut microbiome-host interactions.
This compound stands out due to its specific use in studying the L-enantiomer of glucose, providing unique insights into the metabolic processes involving this less common form of glucose.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i3+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-CAHGDTLZSA-N |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


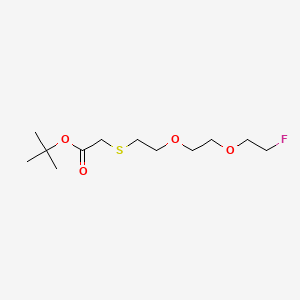
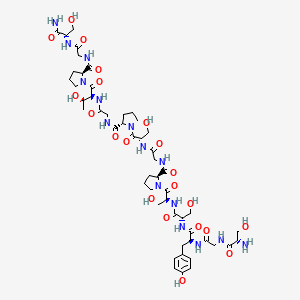
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)


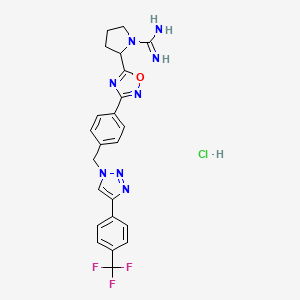
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
